molecular formula C8H14N2 B15306307 dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine

dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine

Cat. No.: B15306307
M. Wt: 138.21 g/mol
InChI Key: FATRVMIFLLRGBA-UHFFFAOYSA-N
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Description

Dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine is a nitrogen-containing heterocyclic compound It features a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine typically involves the reaction of pyrrole derivatives with dimethylamine. One common method includes the condensation of pyrrole with dimethylamine in the presence of a suitable catalyst, such as iron (III) chloride, under reflux conditions . Another approach involves the use of acylation reactions where the pyrrole ring is functionalized with dimethylamine groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of solid catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted pyrrole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine is unique due to its specific substitution pattern and the presence of dimethylamine groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

N,N-dimethyl-2-(1H-pyrrol-3-yl)ethanamine

InChI

InChI=1S/C8H14N2/c1-10(2)6-4-8-3-5-9-7-8/h3,5,7,9H,4,6H2,1-2H3

InChI Key

FATRVMIFLLRGBA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CNC=C1

Origin of Product

United States

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